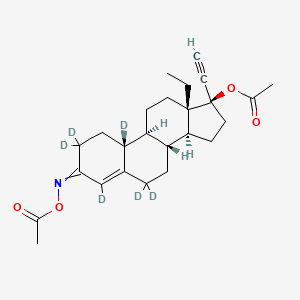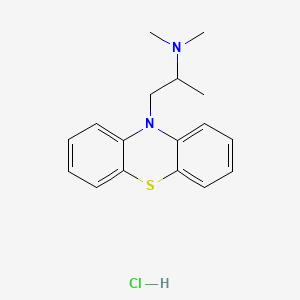
4-Bromobenzoic-d4 Acid
概要
説明
4-Bromobenzoic-d4 Acid is a deuterated form of 4-bromobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used as a labeled compound in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
作用機序
Target of Action
4-Bromobenzoic-d4 Acid is a deuterated compound of 4-Bromobenzoic acid It’s known that benzoic acid derivatives can interact with various biological targets, depending on the specific functional groups present .
Mode of Action
It’s known that bromobenzoic acids can interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Bromobenzoic acids can potentially affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that bromobenzoic acids can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of bromobenzoic acids .
準備方法
The synthesis of 4-Bromobenzoic-d4 Acid typically involves the reaction of 4-bromobenzoic acid with deuterium gas. The process includes dissolving 4-bromobenzoic acid in an appropriate organic solvent and introducing deuterium gas in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature conditions to ensure the efficient replacement of hydrogen atoms with deuterium .
化学反応の分析
4-Bromobenzoic-d4 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid using oxidizing agents like Oxone.
Reduction: The compound can be reduced to 4-bromobenzyl alcohol under suitable conditions.
科学的研究の応用
4-Bromobenzoic-d4 Acid is widely used in scientific research for various applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its deuterated nature, it is used as a reference compound in NMR studies to analyze and characterize other compounds.
Metabolic Studies: It is used to study the metabolic fate of brominated benzoic acids in biological systems.
Synthesis of Pharmaceuticals and Agrochemicals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
類似化合物との比較
4-Bromobenzoic-d4 Acid is unique due to its deuterated nature, which distinguishes it from other bromobenzoic acids. Similar compounds include:
4-Bromobenzoic Acid: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.
2-Bromobenzoic Acid: Another brominated benzoic acid with the bromine atom at a different position, leading to different chemical properties and reactivity.
This compound’s unique isotopic properties make it particularly valuable in NMR spectroscopy and other analytical techniques, providing insights that non-deuterated compounds cannot offer.
特性
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXYZHVUPGXXQG-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Norgestimate-[d6]](/img/structure/B602511.png)







